methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
Description
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1823901-45-6) is a furan-based organic compound with a molecular formula of C₇H₁₀ClNO₃ (C₇H₉NO₃·HCl). It features a methyl ester group at position 2 of the furan ring and an aminomethyl substituent at position 3, which is protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research, particularly in the development of heterocyclic molecules for drug discovery . It is commercially available as a crystalline solid, stable for ≥5 years when stored at -20°C .
Properties
IUPAC Name |
methyl 3-(aminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYUVUTFDYECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride typically involves the reaction of furan-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl furan, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of a catalyst such as hydrochloric acid to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to the development of pharmaceuticals with enhanced efficacy.
Case Study: Synthesis of Polyamide Monomers
A notable application is its use in synthesizing polyamide monomers via a streamlined process involving carbonate-promoted carboxylation. This method highlights the compound's role in creating high-performance materials from renewable resources, such as lignocellulose-derived chemicals .
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | C–H carboxylation of furan-2-carboxylate | 60% |
| 2 | Ion exchange purification | >97% |
Biochemical Applications
In biochemistry, this compound is utilized as an organic buffer. Its buffering capacity is crucial in maintaining pH stability during biochemical reactions, particularly in enzyme assays and protein purification processes.
Case Study: Buffering in Enzyme Reactions
Research indicates that this compound effectively stabilizes pH in enzymatic reactions, improving enzyme activity and stability. For instance, its use in assays involving proteases demonstrated enhanced reaction rates compared to traditional buffers .
Material Science
The compound is also explored for its potential in material science, particularly in developing biodegradable polymers. Its furan ring structure contributes to the thermal and mechanical properties of the resulting materials.
Case Study: Development of Biodegradable Polymers
Studies have shown that incorporating this compound into polymer matrices results in materials with improved biodegradability and mechanical strength. This application is particularly relevant for packaging materials aimed at reducing environmental impact .
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride with key analogues, highlighting differences in structure, properties, and applications:
Key Observations:
Substituent Position and Reactivity: The position of the aminomethyl group on the furan ring (C-3 vs. C-5) significantly impacts molecular interactions. For example, this compound may exhibit distinct electronic effects compared to its C-5 isomer due to proximity to the ester group .
Structural Backbone Differences: Benzofuran derivatives (e.g., 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride) offer extended aromatic systems, which are advantageous in targeting hydrophobic pockets in proteins . Compounds with amide linkages (e.g., N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride) exhibit improved hydrogen-bonding capacity, a critical feature in drug design .
Stability and Storage: Most hydrochlorides in this class, including this compound, are stored at -20°C to ensure long-term stability (≥5 years) .
Opioid-analogue derivatives (e.g., tetrahydrofuran fentanyl carboxamide hydrochloride) are regulated as Schedule I substances, unlike non-pharmacologically active building blocks .
Biological Activity
Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS: 1955548-95-4) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and applications through a comprehensive review of the literature.
- Molecular Formula: C7H10ClNO3
- Molecular Weight: 191.61 g/mol
- Structure: The compound features a furan ring substituted with an aminomethyl group and a carboxylate moiety, which are crucial for its biological interactions.
Synthesis Methods
This compound is typically synthesized through a multi-step process involving:
- Formation of the Aminomethyl Intermediate: This is achieved by reacting furan-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions.
- Esterification: The aminomethyl intermediate is then esterified with methanol to yield the final product.
Industrial Production: In industrial settings, continuous flow reactors are utilized to optimize reaction conditions, enhancing yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves interactions with bacterial cell walls, leading to cell lysis. Studies have shown effective inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and HepG2. The structure-activity relationship (SAR) analysis revealed that the presence of the aminomethyl group plays a critical role in enhancing cytotoxicity .
Table 1: Anticancer Activity Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Protein Interactions: The furan ring may engage in π-π stacking interactions with aromatic residues in proteins, modulating their function .
Study on Enzyme Interaction
A study investigated the interaction of this compound with various enzymes using crystallographic analysis. Results indicated that the compound could effectively inhibit key metabolic enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent .
Biocatalysis Research
Recent research highlighted the use of this compound in biocatalysis for synthesizing other furan derivatives. The study demonstrated high substrate specificity and activity, showcasing its utility in pharmaceutical applications .
Q & A
Q. What are the recommended synthetic routes for methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of 3-(aminomethyl)furan-2-carboxylic acid using methanol under acid catalysis (e.g., concentrated H₂SO₄ at 60°C for 6–8 hours) and (2) subsequent hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether. Optimization strategies include:
- Catalyst selection : Replace H₂SO₄ with Amberlyst-15 for easier separation.
- Temperature control : Maintain 40–50°C during esterification to minimize side reactions.
- Purification : Recrystallize the final product from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor intermediates by TLC (silica gel, EtOAc/hexane 1:2, Rf ≈ 0.3) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Melting point : Compare observed mp (183–185°C, decomposition) to literature values .
- Spectroscopy :
- FT-IR : C=O stretch (~1700 cm⁻¹), NH₃⁺/NH₂ bands (3300–2500 cm⁻¹).
- ¹H NMR (D₂O): Furan protons (δ 6.8–7.2 ppm), methyl ester (δ 3.8 ppm, singlet), aminomethyl (δ 3.2–3.5 ppm, multiplet).
- Mass spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ at m/z 174.1. Cross-validate with elemental analysis (C: 39.1%, H: 4.9%, N: 7.6%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccate using silica gel to prevent hygroscopic degradation. Conduct stability tests via HPLC every 3 months (C18 column, 0.1% TFA in water/acetonitrile gradient). Avoid freeze-thaw cycles, as repeated crystallization may alter polymorphic forms .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aminomethyl group in nucleophilic reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze:
- Charge distribution : The aminomethyl group exhibits partial positive charge (+0.32 e), enhancing electrophilicity.
- Transition states : Model reactions with acylating agents (e.g., acetic anhydride) to identify energy barriers.
Validate predictions experimentally via kinetic studies (e.g., monitoring acylation rates by <sup>13</sup>C NMR) .
Q. What strategies can mitigate discrepancies in reported physical properties (e.g., melting point) across studies?
- Methodological Answer : Variations may arise from:
- Polymorphism : Characterize crystalline forms via PXRD and DSC (heating rate 10°C/min).
- Hydration states : Conduct TGA to quantify water content (5–10% weight loss below 100°C indicates hydrates).
Standardize drying protocols (vacuum oven at 60°C for 24 hours) and report ambient humidity during measurements .
Q. How does the hydrochloride salt form influence solubility and reactivity in aqueous vs. organic systems?
- Methodological Answer :
- Aqueous systems : The salt enhances solubility (up to 15 mg/mL in PBS pH 7.4) but reduces nucleophilicity due to protonation. Adjust pH to 8–9 with NaHCO₃ to generate the freebase for coupling reactions.
- Organic systems : Use polar aprotic solvents (DMF, DMSO) to dissolve the salt. Reactivity improves with crown ethers (e.g., 18-crown-6) to complex Cl⁻ ions. Monitor reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
